(2E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide is an organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a furan ring via a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of Benzimidazole Derivative: The synthesis begins with the preparation of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Coupling with Phenyl Group: The benzimidazole derivative is then coupled with a phenyl group through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of Furan Ring: The phenyl-linked benzimidazole is further reacted with a furan derivative, typically through a condensation reaction to form the prop-2-enamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the prop-2-enamide linkage, converting it to the corresponding amine.
Substitution: The benzimidazole and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole and phenyl derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new materials with specific electronic or photonic properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or interfering with protein-protein interactions. The furan ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a furan ring.
Uniqueness:
- The presence of the furan ring in (2E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(11-10-16-7-4-12-25-16)21-15-6-3-5-14(13-15)20-22-17-8-1-2-9-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSOXXSKZPYXRW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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